molecular formula C17H25N3O3 B7918049 [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester

Cat. No.: B7918049
M. Wt: 319.4 g/mol
InChI Key: WJZOYBADOXBNHO-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester is a synthetic piperidine-derived compound featuring a benzyl ester group, a methyl-carbamic acid moiety, and an (S)-2-aminopropionyl substituent at the 4-position of the piperidine ring.

Properties

IUPAC Name

benzyl N-[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-13(18)16(21)20-10-8-15(9-11-20)19(2)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12,18H2,1-2H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZOYBADOXBNHO-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester (CAS: 919108-51-3) is a synthetic compound with significant potential in medicinal chemistry. Its structure comprises a piperidine ring, an amino acid derivative, and a carbamate functional group, which suggests diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Features and Predicted Biological Activity

The structural characteristics of this compound indicate possible interactions with various biological targets. The presence of both amine and carbamate functionalities is crucial for its pharmacological properties, potentially enhancing interactions with biological macromolecules such as proteins and enzymes.

Table 1: Structural Features and Predicted Activities

FeatureDescription
Piperidine Ring Provides basic nitrogen for interactions
Amino Acid Derivative Facilitates binding to receptors
Carbamate Group May enhance stability and bioavailability

Based on computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances), compounds with similar structures often exhibit activities such as analgesic, anti-inflammatory, and anticonvulsant effects.

The compound's biological activity can be elucidated through interaction studies that reveal how it binds to specific receptors or enzymes. These studies are essential for understanding its mechanism of action and therapeutic window. For instance, the hydrolysis of carbamate esters by endogenous enzymes can significantly influence the pharmacokinetics of the compound .

Case Study: Interaction with Enzymes

Research indicates that compounds with similar structural motifs are substrates for specific enzymes, such as valacyclovirase, which hydrolyzes amino acid esters. This enzyme's specificity towards α-amino groups suggests that this compound may also undergo similar enzymatic activation .

Table 2: Enzyme Specificity Data

CompoundSpecific Activity (Units/mg)
l-Phe benzyl ester358.3 ± 34.8
l-Ala benzyl ester1367.7 ± 94.3
Valacyclovir103.7 ± 2.7

Potential Therapeutic Applications

The unique structural features of this compound suggest its application in various therapeutic areas:

  • Pain Management: Due to its predicted analgesic properties.
  • Neurological Disorders: Potential anticonvulsant effects make it a candidate for treating epilepsy or neuropathic pain.
  • Anti-inflammatory Applications: Its structural similarity to known anti-inflammatory agents indicates possible efficacy in inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position on the Piperidine Ring

A critical distinction among analogs lies in the position of the amino-propionyl group on the piperidine ring:

  • Piperidin-4-yl derivatives: The target compound features the substituent at the 4-position, which may enhance conformational stability compared to 3-position analogs. For example, [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (CAS 1401666-78-1) has a molecular weight of 319.40 but may exhibit altered binding kinetics due to steric differences .
  • Piperidin-3-yl derivatives: describes [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS 1354033-31-0, MW 347.45), where the 3-position substitution could reduce steric hindrance in certain enzymatic pockets .
Table 1: Substituent Position and Molecular Weight
Compound Name Piperidine Position Molecular Weight (g/mol)
[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester 4 ~319–347*
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (CAS 1401666-78-1) 3 319.40
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS 1354033-31-0) 3 347.45

*Estimated based on structural analogs.

Ester Group Modifications

The nature of the ester group significantly impacts solubility and metabolic stability:

  • tert-Butyl ester: In [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester (CAS 1354002-05-3), the tert-butyl group increases steric bulk and may slow hydrolysis, prolonging half-life .

Functional Group Variations

  • Amino-propionyl vs. This contrasts with the non-covalent interactions favored by the amino-propionyl group in the target compound .
  • Biphenyl-carbamate derivatives : Compounds such as biphenyl-2-ylcarbamic acid piperidin-4-yl ester () replace the benzyl ester with a biphenyl system, enhancing aromatic stacking interactions but increasing molecular weight (~373–383 g/mol) .
Table 2: Functional Group Impact on Properties
Compound Name Key Functional Group Molecular Weight (g/mol) Potential Biological Impact
Target compound (S)-2-Amino-propionyl ~319–347 Non-covalent target binding
[1-(4-Acryloylamino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid benzyl ester Acryloylamino-sulfonyl 463.52 Covalent inhibition
Biphenyl-2-ylcarbamic acid 1-[2-(methylamino)ethyl]piperidin-4-yl ester Biphenyl, methylaminoethyl ~345* Enhanced receptor affinity

*Estimated based on molecular formula.

Preparation Methods

Synthesis of Piperidine Intermediate: 1-Benzyl-4-(Aminomethyl)piperidine

The piperidine core is synthesized via partial reduction of 1-benzyl-4-piperidinecarboxylate esters. As detailed in CN105693596A, 1-benzyl-4-piperidinealdehyde is produced through red aluminum complex-mediated reduction (e.g., red aluminum-morpholine or -piperidine complexes) at 0°C in solvents like hexamethylene or methyl tert-butyl ether . Key steps include:

Reaction Conditions:

  • Substrate: 1-Benzyl-4-piperidine ethyl formate (0.8 mol)

  • Reducing Agent: Red aluminum complex (0.88 mol, 1.1:1 molar ratio)

  • Solvent: Hexamethylene or MTBE

  • Temperature: 0°C

  • Workup: Alkaline hydrolysis (4N NaOH, pH 11–13) followed by organic layer extraction .

Yield and Purity:

SolventYield (%)Purity (HPLC)
Hexamethylene94.398.74
MTBE91.798.51

This intermediate is subsequently converted to 1-benzyl-4-(aminomethyl)piperidine via reductive amination using Raney-Ni and ammonia, achieving a 96.5% yield after deprotection .

Stereoselective Acylation with (S)-2-Aminopropionic Acid

The (S)-2-aminopropionyl moiety is introduced via acylation under conditions preserving stereochemical integrity. Benzyl-protected intermediates are employed to prevent side reactions:

Procedure:

  • Activation: (S)-2-((Benzyloxycarbonyl)amino)propanoic acid is activated using HATU or DCC in dichloromethane (DCM).

  • Coupling: React with 1-benzyl-4-(aminomethyl)piperidine in the presence of DIEA (2 equiv) at room temperature for 12 h.

  • Deprotection: Hydrogenolysis (H₂, Pd/C) removes the benzyl group, yielding the free amine .

Key Data:

  • Coupling Efficiency: >95% (monitored by TLC)

  • Chiral Purity: 99% ee (confirmed by chiral HPLC) .

Carbamate Formation with Benzyl Chloroformate

The final step involves carbamate formation at the piperidine nitrogen:

Reaction Protocol:

  • Base Conditions: The amine intermediate is treated with benzyl chloroformate (1.2 equiv) in THF/water (2:1) at 0°C.

  • pH Control: Maintain pH 9–10 using NaHCO₃ to prevent N-overacylation.

  • Purification: Flash chromatography (SiO₂, 0–15% MeOH in DCM) yields the title compound .

Optimized Parameters:

ParameterValue
Temperature0°C → RT
Reaction Time2 h
Isolated Yield85–90%
Purity>99% (HPLC)

Comparative Analysis of Synthetic Routes

Route 1 (Red Aluminum Reduction):

  • Advantages: High yields (94%), avoids cryogenic conditions.

  • Limitations: Requires strict temperature control .

Route 2 (Raney-Ni Reductive Amination):

  • Advantages: Scalable, uses inexpensive catalysts.

  • Limitations: Hydrogenation infrastructure needed .

Route 3 (Coupling-Deprotection):

  • Advantages: Excellent stereocontrol.

  • Limitations: Multi-step protection/deprotection .

Industrial-Scale Considerations

  • Solvent Selection: MTBE preferred over hexamethylene for lower toxicity .

  • Cost Efficiency: Red aluminum (∼$120/mol) vs. Raney-Ni (∼$80/mol).

  • Waste Management: Alkaline hydrolysis residues require neutralization before disposal .

Q & A

Q. What are the optimal reaction conditions for synthesizing [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester?

The synthesis typically involves a multi-step sequence, including reductive amination and coupling reactions. For example, benzyl-4-(aminomethyl)piperidine-1-carboxylate (CAS 157023-34-2) can react with activated pyrimidines or pyridines under heating (100°C for 6–7 h) in solvents like DMF or IPA, with triethylamine as a base. Purification is achieved via silica gel chromatography using gradients of DCM/IPA/hexane (e.g., 10:1:89 to 20:70:10) . Yields range from moderate to high (e.g., 345.29 M+1 for fluoropyrimidine derivatives).

Q. How can the purity and structural integrity of this compound be validated?

Key analytical methods include:

  • Mass spectrometry (MS): Molecular ion peaks (e.g., M+1 = 345.29) confirm molecular weight .
  • Chromatography: Reverse-phase HPLC with buffer systems (e.g., ammonium acetate pH 6.5 or sodium acetate pH 4.6) ensures purity .
  • NMR spectroscopy: Proton and carbon NMR can resolve stereochemistry and confirm substituent positions, particularly for the (S)-2-aminopropionyl moiety .

Q. What solvents and reaction conditions are suitable for derivatization of the piperidine core?

Polar aprotic solvents like DMF or IPA are preferred for nucleophilic substitutions. For example, coupling with 3,4-dibromopyridine in IPA at 100°C yields bromopyridinyl derivatives (M+1 = 405.27) . Acid-sensitive intermediates (e.g., 1-benzyl-4-piperidone) require neutral or mildly basic conditions to avoid decomposition .

Advanced Research Questions

Q. How can low yields in amide coupling steps be addressed?

Low yields often arise from steric hindrance or poor nucleophilicity. Strategies include:

  • Activating agents: Use of HATU or EDCI for carbamate formation.
  • Temperature optimization: Prolonged heating (e.g., 12–24 h at 90°C) improves conversion, as seen in ibuprofen esterification analogs .
  • Protecting group selection: Benzyl (Bz) or tert-butyloxycarbonyl (Boc) groups enhance stability during coupling .

Q. What are the stability challenges under acidic or basic conditions?

The benzyl ester group is prone to hydrolysis under strong acids or bases. For example, 1-benzyl-4-piperidone degrades in acidic media, reverting to starting materials . Stability studies should include:

  • pH titration: Monitor decomposition via HPLC at pH 2–12.
  • Protective measures: Use of non-polar solvents (e.g., hexane) or buffered conditions (pH 4.6–6.5) during synthesis .

Q. How can computational modeling predict reactivity for novel derivatives?

Molecular dynamics simulations and DFT calculations can model steric/electronic effects. For example:

  • Docking studies: Evaluate interactions with biological targets (e.g., opioid receptors for carfentanil analogs) .
  • Reactivity indices: Predict nucleophilic sites on the piperidine ring using HOMO-LUMO gaps .

Methodological Notes

  • Contradictions in data: and highlight conflicting stability profiles for benzyl-protected intermediates. Troubleshooting requires empirical validation of solvent/base combinations.
  • Advanced purification: For complex mixtures, combine flash chromatography with preparative HPLC (e.g., methanol/buffer gradients) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.